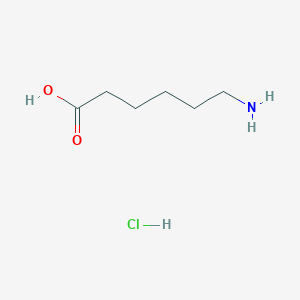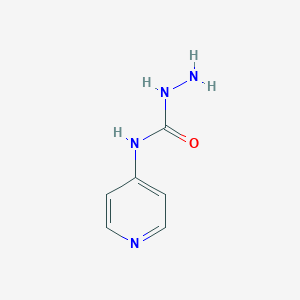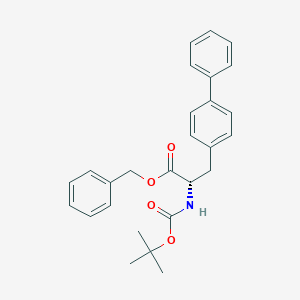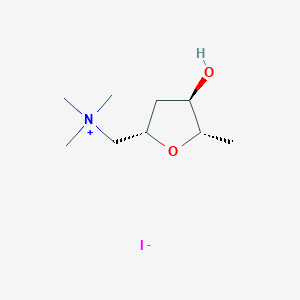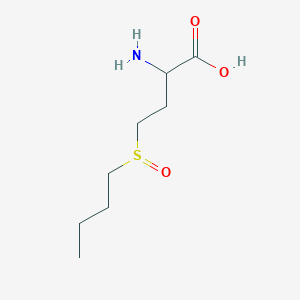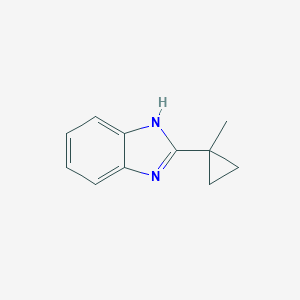
2-(1-methylcyclopropyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methylcyclopropyl)-1H-benzimidazole is an organic compound with the molecular formula C11H12N2. It is also known as omeprazole, which is a proton pump inhibitor that is used to treat gastroesophageal reflux disease (GERD), stomach ulcers, and other acid-related disorders. In addition to its clinical applications, 2-(1-methylcyclopropyl)-1H-benzimidazole has been extensively studied in scientific research for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 2-(1-methylcyclopropyl)-1H-benzimidazole involves the inhibition of the H+/K+-ATPase enzyme, which is responsible for the secretion of gastric acid in the stomach. By inhibiting this enzyme, 2-(1-methylcyclopropyl)-1H-benzimidazole reduces the production of acid in the stomach, which can help to alleviate acid-related disorders such as GERD and stomach ulcers.
生化学的および生理学的効果
In addition to its proton pump inhibition properties, 2-(1-methylcyclopropyl)-1H-benzimidazole has been shown to have other biochemical and physiological effects. It has been reported to have antioxidant properties and to inhibit the growth of certain cancer cells. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
One of the main advantages of using 2-(1-methylcyclopropyl)-1H-benzimidazole in lab experiments is its specificity for the H+/K+-ATPase enzyme. This allows researchers to selectively inhibit acid secretion in the stomach without affecting other physiological processes. However, one limitation of using 2-(1-methylcyclopropyl)-1H-benzimidazole is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on 2-(1-methylcyclopropyl)-1H-benzimidazole. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic applications beyond its current clinical uses. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(1-methylcyclopropyl)-1H-benzimidazole and to explore its potential as a tool compound for studying other physiological processes.
合成法
The synthesis of 2-(1-methylcyclopropyl)-1H-benzimidazole involves several steps, including the condensation of o-phenylenediamine with 2-chloroacetic acid to form 2-(2-carboxyethyl)benzimidazole, which is then cyclized with thionyl chloride to form 2-(1-methylcyclopropyl)-1H-benzimidazole. This synthesis method has been modified and optimized by many researchers to improve the yield and purity of the final product.
科学的研究の応用
2-(1-methylcyclopropyl)-1H-benzimidazole has been widely used in scientific research for its proton pump inhibition properties. It is commonly used as a tool compound to study the mechanism of acid secretion in the stomach and to investigate the role of proton pumps in various physiological processes. It has also been used in pharmacological studies to evaluate the efficacy and safety of other proton pump inhibitors.
特性
CAS番号 |
150649-19-7 |
|---|---|
製品名 |
2-(1-methylcyclopropyl)-1H-benzimidazole |
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC名 |
2-(1-methylcyclopropyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-11(6-7-11)10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13) |
InChIキー |
XALYOHSTMDJDAO-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C2=NC3=CC=CC=C3N2 |
正規SMILES |
CC1(CC1)C2=NC3=CC=CC=C3N2 |
同義語 |
1H-Benzimidazole,2-(1-methylcyclopropyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



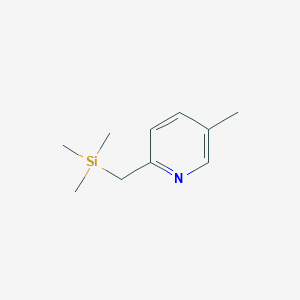
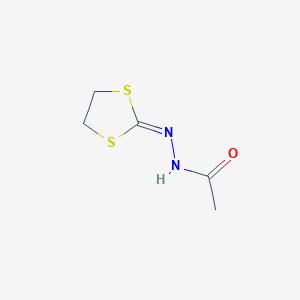
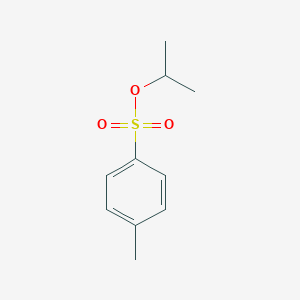
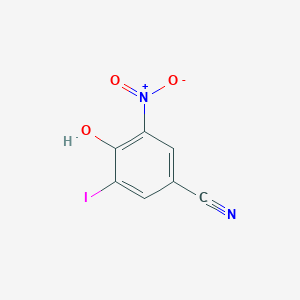
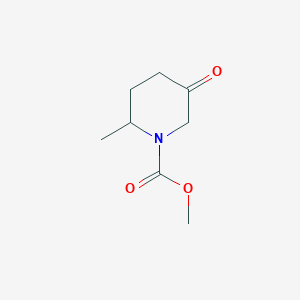
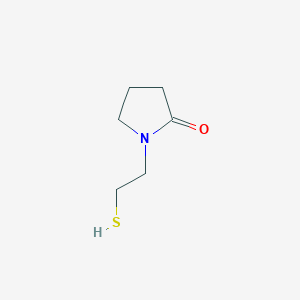
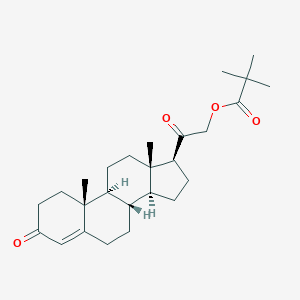
![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)
